molecular formula C17H20ClN3O3S B11478313 Methyl 4-(2-chlorophenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(2-chlorophenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11478313
M. Wt: 381.9 g/mol
InChI Key: WYLDYVKSFAVUJC-UHFFFAOYSA-N
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Description

METHYL 4-(2-CHLOROPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a tetrahydropyrimidine ring, which is a six-membered ring containing nitrogen atoms. The presence of a thiomorpholine moiety and a chlorophenyl group adds to its structural complexity and potential biological activity.

Preparation Methods

The synthesis of METHYL 4-(2-CHLOROPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with thiomorpholine, followed by cyclization with urea or thiourea under acidic or basic conditions. The final step involves esterification with methanol to form the methyl ester .

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like refluxing, distillation, and crystallization are often employed to isolate and purify the final product .

Chemical Reactions Analysis

METHYL 4-(2-CHLOROPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

METHYL 4-(2-CHLOROPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-(2-CHLOROPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The thiomorpholine moiety can interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar compounds to METHYL 4-(2-CHLOROPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE include other tetrahydropyrimidine derivatives and compounds containing thiomorpholine or chlorophenyl groups. These compounds may share similar chemical properties and biological activities but differ in their specific structures and functionalities. Examples include:

The uniqueness of METHYL 4-(2-CHLOROPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its specific combination of these moieties, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H20ClN3O3S

Molecular Weight

381.9 g/mol

IUPAC Name

methyl 4-(2-chlorophenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H20ClN3O3S/c1-24-16(22)14-13(10-21-6-8-25-9-7-21)19-17(23)20-15(14)11-4-2-3-5-12(11)18/h2-5,15H,6-10H2,1H3,(H2,19,20,23)

InChI Key

WYLDYVKSFAVUJC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCSCC3

Origin of Product

United States

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